Toldimfos sodium

Description

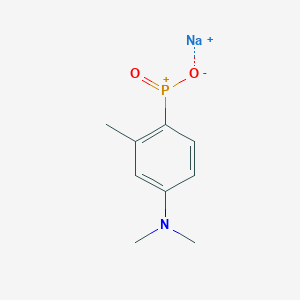

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2P.Na/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;/h4-6H,1-3H3;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEYIBBXGHFLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NNaO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060361 | |

| Record name | Phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-75-7 | |

| Record name | Toldimfos sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, P-[4-(dimethylamino)-2-methylphenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [4-(dimethylamino)-2-methylphenyl]phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLDIMFOS SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6139240O1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Toldimfos Sodium in Cattle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium, an aromatic phosphorus compound, is utilized in veterinary medicine to address metabolic disorders and phosphorus deficiencies in cattle. While its precise mechanism of action remains to be fully elucidated, current evidence suggests a role beyond simple phosphorus supplementation, pointing towards a broader stimulation of metabolic processes. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, and proposed metabolic influence of toldimfos sodium in bovine species. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visual representations of hypothetical signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

This compound, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is a veterinary pharmaceutical agent indicated for the prophylaxis and treatment of diseases linked to parturition and the peri-partum period, developmental and nutritional disorders in young animals, and disturbances in calcium, magnesium, and phosphorus metabolism.[1][2] Although its therapeutic use is established, the underlying molecular mechanisms driving its clinical effects are not fully understood. It is hypothesized that this compound acts as a metabolic stimulant, influencing a variety of biochemical pathways beyond merely correcting phosphorus deficits.[1][3] This guide aims to provide a detailed technical overview of the current understanding of this compound's mechanism of action in cattle, intended for a scientific audience engaged in research and drug development.

Pharmacokinetics in Cattle

The absorption, distribution, metabolism, and excretion of this compound in cattle have been characterized in several studies. The compound is rapidly absorbed following intramuscular administration, with peak blood concentrations observed within 10 to 20 minutes.[1][2]

Table 1: Summary of Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Value (Calves) | Value (Dairy Cows) | Route of Administration | Reference |

| Time to Peak Concentration (Tmax) | 10 - 20 minutes | 10 - 20 minutes | Intramuscular | [1][2] |

| Peak Blood Concentration (Cmax) | 52 - 61 µg equivalents/mL (radiolabelled study, 20 mg/kg) | Not Specified | Intramuscular | [1] |

| Serum Half-life (t½) | 1.07 hours (non-radiolabelled) | 1.15 hours (non-radiolabelled) | Intramuscular | [1][2] |

| Serum Half-life (t½) | 0.7 - 0.95 hours (radiolabelled study, 20 mg/kg) | Not Specified | Intramuscular | [1] |

| Mean Residence Time (MRT) | 3.6 hours (non-radiolabelled) | 3.1 hours (non-radiolabelled) | Intramuscular | [1][2] |

| Mean Residence Time (MRT) | 1.1 - 1.4 hours (radiolabelled study, 20 mg/kg) | Not Specified | Intramuscular | [1] |

| Volume of Distribution (Vd) | 0.27 - 0.34 L/kg (radiolabelled study, 20 mg/kg) | Not Specified | Intramuscular | [1] |

| Total Clearance from Serum | 0.2 - 0.27 L/hour (radiolabelled study, 20 mg/kg) | Not Specified | Intramuscular | [1] |

Data from radiolabelled studies provide more precise measurements.

This compound is primarily eliminated unchanged through urinary excretion, with a significant portion of the administered dose being cleared within 6 hours.[2] Studies have shown that repeated dosing does not lead to bioaccumulation.[1]

Proposed Mechanism of Action: Metabolic Stimulation

The prevailing hypothesis is that this compound functions as a metabolic stimulant.[1][3] This suggests that its therapeutic effects are not solely due to the provision of phosphorus but also involve the modulation of key metabolic pathways. While the specific molecular targets have not been definitively identified, evidence points towards an influence on energy metabolism and cellular protective mechanisms.

Hypothetical Signaling Pathway

Given that this compound is a source of phosphorus, it is plausible that its mechanism involves interaction with cellular phosphate-sensing and signaling pathways. In mammals, extracellular inorganic phosphate (B84403) (Pi) can act as a signaling molecule, influencing pathways such as the Raf/MEK/ERK and Akt pathways, often involving type III sodium-phosphate (Na+/Pi) cotransporters like PiT-1. A hypothetical pathway for this compound's action could involve its intracellular conversion to a form that influences these phosphate-sensing mechanisms, leading to downstream effects on gene expression and cellular metabolism.

Caption: Hypothetical signaling pathway of this compound in bovine cells.

Effects on Erythrocyte Metabolism and Antioxidant Status

A key area of investigation has been the effect of this compound on erythrocyte (red blood cell) metabolism, particularly in the context of post-parturient hemoglobinuria (PPH), a condition associated with phosphorus deficiency. A study in buffaloes with PPH demonstrated that intramuscular administration of this compound led to significant improvements in several biochemical parameters.[4]

Table 2: Biochemical Effects of this compound in Buffaloes with Post-Parturient Hemoglobinuria

| Parameter | Pre-treatment (Mean ± SE) | Post-treatment (Mean ± SE) | p-value | Reference |

| Serum Phosphorus (mg/dL) | 2.15 ± 0.12 | 4.89 ± 0.21 | < 0.05 | [4] |

| Serum Calcium (mg/dL) | 7.89 ± 0.23 | 9.12 ± 0.18 | > 0.05 | [4] |

| Aspartate Aminotransferase (AST) (U/L) | 123.4 ± 5.67 | 87.6 ± 4.32 | < 0.05 | [4] |

| Alanine Aminotransferase (ALT) (U/L) | 56.7 ± 3.45 | 34.2 ± 2.18 | < 0.05 | [4] |

| Glutathione (B108866) Peroxidase (GPx) (U/g Hb) | 25.6 ± 1.87 | 45.8 ± 2.34 | < 0.05 | [4] |

| Glucose-6-Phosphate Dehydrogenase (G6PD) (U/g Hb) | 8.9 ± 0.65 | 15.4 ± 1.02 | < 0.05 | [4] |

SE = Standard Error

The significant increase in glutathione peroxidase (GPx) and glucose-6-phosphate dehydrogenase (G6PD) activities suggests that this compound may enhance the antioxidant capacity of erythrocytes.[4] G6PD is a key enzyme in the pentose (B10789219) phosphate pathway, which produces NADPH, a crucial reducing equivalent for the regeneration of reduced glutathione by glutathione reductase. Glutathione, in turn, is a substrate for GPx, which detoxifies reactive oxygen species.

Caption: Proposed influence of this compound on the erythrocyte antioxidant pathway.

Experimental Protocols

This section provides a summary of the methodologies employed in key studies investigating the effects of this compound.

Randomized Clinical Trial in Buffaloes with PPH

-

Objective: To compare the therapeutic efficacy of this compound and sodium acid phosphate for the treatment of post-parturient hemoglobinuria in buffaloes.[4]

-

Study Design: A randomized clinical trial with two treatment groups.

-

Group I (n=34): 60 g of sodium acid phosphate in sterile water (20% concentration) administered intravenously, with a subsequent subcutaneous dose after 12 hours.

-

Group II (n=34): 25 mL of this compound per animal administered intramuscularly, repeated after 12 hours.

-

-

Data Collection: Clinical findings, urine characteristics, and blood samples for hematological and biochemical analyses were collected before and after treatment.

-

Biochemical Analysis: Serum levels of phosphorus, calcium, AST, and ALT were measured. Erythrocyte activities of glutathione peroxidase and glucose-6-phosphate dehydrogenase were also determined. The specific analytical methods used for these assays were not detailed in the publication.

Caption: Experimental workflow for the randomized clinical trial in buffaloes.

Pharmacokinetic Study in Cattle

-

Objective: To determine the pharmacokinetic profile of this compound in cattle.[1]

-

Study Design: A GLP-compliant radiolabelled study.

-

Animals: 12 adult bovines.

-

Treatment: A single intramuscular injection of 20 mg/kg body weight of 14C-toldimfos.

-

-

Data Collection: Serum samples were collected at various time points post-administration to determine the concentration of total radioactivity.

-

Analytical Method: Quantification of radioactivity was likely performed using liquid scintillation counting, a standard method for radiolabelled compounds.

Discussion and Future Directions

The available evidence strongly suggests that this compound acts as a metabolic stimulant in cattle, with effects that extend beyond simple phosphorus repletion. The observed increases in erythrocyte antioxidant enzyme activities point towards a role in mitigating oxidative stress, which is particularly relevant in high-producing dairy cattle prone to metabolic diseases.

However, to fully elucidate the mechanism of action, further research is required. Key areas for future investigation include:

-

In vitro studies: Utilizing bovine cell cultures (e.g., hepatocytes, myocytes, and lymphocytes) to investigate the direct effects of this compound on cellular respiration, glycolysis, ATP production, and specific signaling pathways.

-

Metabolomics studies: Employing metabolomic approaches to identify a broader range of metabolic pathways affected by this compound administration in cattle.

-

Enzyme kinetics: Investigating the direct interaction of this compound or its metabolites with key metabolic enzymes to determine if it acts as an allosteric modulator or a substrate.

-

Gene expression analysis: Examining the effect of this compound on the expression of genes involved in phosphorus metabolism, energy production, and antioxidant defense.

Conclusion

This compound is a rapidly absorbed and eliminated organic phosphorus compound that appears to exert its therapeutic effects in cattle through a general stimulation of metabolism. While the precise molecular targets remain to be identified, its positive impact on erythrocyte antioxidant enzyme activity provides a tangible link to its clinical benefits, particularly in conditions associated with metabolic stress. Further research focusing on the cellular and molecular level is necessary to fully unravel the intricate mechanism of action of this widely used veterinary drug, which will be invaluable for the development of more targeted and effective therapeutic strategies for metabolic disorders in cattle.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Extracellular phosphate sensing in mammals: what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Toldimfos Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium, an aromatic phosphorus compound, has been utilized in veterinary medicine for decades as a metabolic stimulant.[1] Indicated for a range of conditions related to metabolic and nutritional disorders, its precise mechanism of action remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of toldimfos sodium, including its pharmacodynamic and pharmacokinetic properties. It details a proposed mechanism of action based on its chemical class and presents available quantitative data in a structured format. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its efficacy and provides visualizations of a proposed signaling pathway and a generalized experimental workflow.

Introduction

This compound is the sodium salt of (4-dimethylamino-2-methylphenyl)phosphonous acid.[2] It is classified as an organophosphorus compound and is used in veterinary medicine to treat and prevent a variety of metabolic disorders in species such as cattle, horses, sheep, pigs, and goats.[2] Its applications include addressing developmental and nutritional disorders in young animals, bone growth disorders, and conditions arising from calcium, magnesium, and phosphorus metabolism imbalances.[2] While its clinical efficacy in improving metabolic function is recognized, a detailed understanding of its molecular interactions and signaling pathways is not yet fully elucidated.[2][3] This guide aims to synthesize the available scientific information to provide a detailed technical resource for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Sodium (4-dimethylamino-2-methylphenyl)phosphinate | [1] |

| CAS Number | 575-75-7 | [1] |

| Molecular Formula | C₉H₁₂NNaO₂P | [1] |

| Molecular Weight | 220.16 g/mol | |

| Appearance | White solid | |

| Solubility | Highly soluble in water |

Pharmacodynamics: A Proposed Mechanism of Action

The precise pharmacodynamic action of this compound has not been definitively established.[2][3] The prevailing hypothesis is that it functions as a general metabolic stimulant rather than simply correcting a phosphorus deficiency.[2][3] As an organophosphorus compound, a plausible mechanism of action involves the inhibition of acetylcholinesterase (AChE).

Proposed Signaling Pathway: Acetylcholinesterase Inhibition

Organophosphorus compounds are known to act as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction and in the central nervous system, resulting in overstimulation of cholinergic receptors. This overstimulation can have widespread effects on the body, including increased muscle contraction, glandular secretion, and alterations in central nervous system activity, which may collectively contribute to a perceived stimulation of metabolism.

Pharmacokinetics

This compound is rapidly absorbed and distributed in the body following parenteral administration. Elimination occurs primarily through the urine, with the parent compound being the major excreted substance.

Quantitative Pharmacokinetic Data

| Species | Dosage | Route | Tmax (Time to Peak Concentration) | t½ (Half-life) | Primary Excretion Route | Reference |

| Cattle | 10 mg/kg bw | IM | 10-20 minutes | 1.15 hours (dairy cows) | Urine | [2] |

| Calves | 10 mg/kg bw | IM | Not specified | 1.07 hours | Urine | [2] |

| Dogs | 20 mg/kg bw | IM | Not specified | Not specified | Urine | [4] |

| Sheep | 10 mg/kg bw | SC, IM, IV | Not specified | Not specified | Urine | [4] |

| Goats | 10 mg/kg bw | SC, IM, IV | Not specified | Not specified | Urine | [4] |

| Pigs | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

Note: Data for some species are incomplete in the available literature.

Efficacy and Clinical Applications

This compound is primarily used in veterinary practice to address metabolic and nutritional deficiencies.

Summary of Efficacy Data

A randomized clinical trial in buffaloes with post-parturient hemoglobinuria demonstrated a significantly higher recovery rate in the group treated with this compound (85%) compared to those treated with sodium acid phosphate (B84403) (18%).[5][6] The this compound group also showed significant improvements in serum phosphorus levels and a more pronounced decrease in AST and ALT activities.[6]

| Species | Condition | Key Findings | Reference |

| Buffalo | Post-parturient hemoglobinuria | 85% recovery rate with this compound vs. 18% with sodium acid phosphate. Significant improvement in serum phosphorus. | [5][6] |

Experimental Protocols

The following outlines a generalized protocol for evaluating the efficacy of a metabolic stimulant like this compound in a clinical setting. This protocol is based on principles of controlled veterinary clinical trials.

Generalized Efficacy Trial Protocol

6.1.1. Objective: To evaluate the efficacy of this compound in treating a specific metabolic disorder (e.g., post-parturient hemoglobinuria, ketosis) in a target species.

6.1.2. Study Design: A prospective, randomized, controlled clinical trial.

6.1.3. Animals:

-

Selection Criteria: Animals diagnosed with the target metabolic disorder based on clinical signs and relevant biochemical parameters.

-

Acclimatization: Animals should be acclimatized to the study environment for a specified period before the trial begins.

-

Housing and Diet: All animals should be housed under similar conditions and receive a standardized diet.

6.1.4. Randomization: Animals are randomly assigned to either a treatment or a control group.

6.1.5. Treatment:

-

Treatment Group: Receives this compound at a specified dose and route of administration.

-

Control Group: Receives a placebo (e.g., saline) or the current standard treatment for the condition.

6.1.6. Data Collection:

-

Clinical Observations: Daily monitoring of clinical signs (e.g., appetite, demeanor, body temperature).

-

Blood Sampling: Collection of blood samples at baseline and at specified intervals post-treatment for analysis of relevant biochemical parameters (e.g., serum phosphorus, calcium, glucose, liver enzymes).

-

Performance Metrics: Measurement of production parameters where applicable (e.g., milk yield, weight gain).

6.1.7. Statistical Analysis: Data should be analyzed using appropriate statistical methods to compare the outcomes between the treatment and control groups.

Conclusion

This compound is a widely used veterinary metabolic stimulant with a long history of clinical application. While its precise molecular mechanism of action is not fully understood, the available evidence suggests it acts as a general metabolic stimulant, possibly through the inhibition of acetylcholinesterase, a common mechanism for organophosphorus compounds. Pharmacokinetic studies indicate rapid absorption and elimination. Clinical trials have demonstrated its efficacy in treating specific metabolic disorders. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will enable a more targeted and optimized therapeutic use of this compound in veterinary medicine.

References

toldimfos sodium chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for toldimfos (B206624) sodium. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

Toldimfos sodium is the sodium salt of (4-dimethylamino-2-methylphenyl)phosphinic acid. It is an organophosphorus compound used in veterinary medicine, primarily as a metabolic stimulant and a source of phosphorus.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Sodium (4-(dimethylamino)-2-methylphenyl)phosphinate | [1] |

| Synonyms | Toldimphos sodium, Sodium [4-(dimethylamino)-2-methylphenyl]phosphinate, Tonophosphan | [2] |

| CAS Number | 575-75-7 | [3] |

| Molecular Formula | C₉H₁₃NNaO₂P | [3][4] |

| Molecular Weight | 221.17 g/mol | [1][3] |

| Appearance | White to off-white solid/crystalline powder | [5][6] |

| Melting Point | >241 °C (with decomposition) | [5][6] |

| Solubility | Soluble in water, slightly soluble in methanol | [5][6] |

| Stability | Hygroscopic. Stable at ambient temperature for short-term storage. Recommended long-term storage at -20°C in a dry, dark place. | [1][6] |

| UV Maximum Absorption | 270 nm (in HPLC grade water) | [7] |

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

UV-Visible Spectrophotometry for Quantification

This protocol describes a method for the quantification of this compound in a solution.[7]

Objective: To determine the concentration of this compound using UV-visible spectrophotometry.

Instrumentation:

-

Shimadzu UV-2600 Spectrophotometer (or equivalent)

-

Sartorius CP-225D Analytical Balance (or equivalent)

-

Volumetric flasks (50 mL, 100 mL)

-

Pipettes

Reagents:

-

This compound reference standard

-

HPLC grade water (diluent)

Standard Solution Preparation (10 ppm):

-

Accurately weigh approximately 50 mg of the this compound reference standard.

-

Transfer the weighed standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with HPLC grade water. Mix thoroughly.

-

Pipette 1.0 mL of the above stock solution into a 100 mL volumetric flask.

-

Dilute to volume with HPLC grade water and mix well to obtain a 10 ppm standard solution.

Procedure:

-

Set the spectrophotometer to scan in spectrum mode from 200-400 nm.

-

Use HPLC grade water as the blank.

-

Record the absorbance of the 10 ppm standard solution. The maximum absorbance should be at approximately 270 nm.

-

Prepare sample solutions by accurately diluting them with HPLC grade water to an expected concentration within the linear range of the assay.

-

Measure the absorbance of the sample solutions at 270 nm.

-

Calculate the concentration of this compound in the samples by comparing their absorbance to that of the standard solution.

Method Validation Parameters:

-

Linearity: The method should be linear in a defined concentration range.

-

Precision: The relative standard deviation (%RSD) of replicate measurements should be within acceptable limits (e.g., < 2%).

-

Accuracy: Recovery studies should demonstrate the accuracy of the method.

LC-MS/MS for Detection in Bovine Milk

This protocol outlines a sensitive and specific method for the detection and quantification of this compound residues in bovine milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

Objective: To extract and quantify this compound from bovine milk samples.

Instrumentation:

-

Liquid Chromatograph (e.g., UPLC system)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

Analytical column: Phenomenex Luna C18 (2.1 x 100 mm, 3.5 µm) or equivalent

-

Centrifuge

-

Vortex mixer

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Ultrapure water

-

n-Hexane

Sample Preparation:

-

Pipette 1 mL of milk sample into a centrifuge tube.

-

Add 4 mL of 10 mM ammonium formate in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Add 2 mL of n-hexane for defatting.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the lower acetonitrile layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Conditions:

-

Mobile Phase A: 10 mM ammonium formate in ultrapure water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

-

Flow Rate: As per column specifications.

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for toldimfos.

Method Validation Parameters:

-

Linearity: Established over a concentration range of 0.005-0.03 mg/kg.

-

Limit of Quantification (LOQ): 0.005 mg/kg.

-

Recovery: 75.58–89.74%.

-

Precision (RSD): ≤ 8.87%.

Caption: Experimental workflow for LC-MS/MS analysis of this compound in bovine milk.

Mechanism of Action and Metabolic Role

The precise mechanism of action of this compound has not been fully elucidated. However, it is understood to act as a source of phosphorus and as a general metabolic stimulant.[11] It is believed that its therapeutic effects are not solely due to phosphorus supplementation but also involve a broader stimulation of metabolic processes.[11]

This compound provides organically bound phosphorus, which is readily available to the body. Phosphorus is a critical element in numerous physiological processes, including:

-

Energy Metabolism: As a key component of adenosine (B11128) triphosphate (ATP), phosphorus is central to cellular energy transfer.

-

Bone Formation: It is a major constituent of hydroxyapatite, the mineral matrix of bone.

-

Cellular Structure: Phospholipids are essential components of cell membranes.

-

Nucleic Acid Synthesis: It forms the backbone of DNA and RNA.

The administration of this compound is intended to support these processes, particularly in times of high metabolic demand or deficiency.

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics

Following intramuscular administration in cattle, this compound is rapidly absorbed, with peak plasma concentrations observed within 10 to 20 minutes.[7][11] It is distributed throughout the body and is primarily eliminated unchanged through the urine.[12] The pharmacokinetic profile in cattle has been described by a one-compartment model.[7][11] The serum half-life in calves and dairy cows is approximately 1.07 and 1.15 hours, respectively.[7] Repeated dosing does not appear to lead to bioaccumulation.[12]

Conclusion

This compound is a well-characterized organophosphorus compound with established physicochemical properties and analytical methods for its detection and quantification. While its precise mechanism of action requires further investigation, its role as a readily available source of phosphorus and a general metabolic stimulant is recognized in veterinary medicine. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and analysis.

References

- 1. medkoo.com [medkoo.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. oceanicpharmachem.com [oceanicpharmachem.com]

- 5. 575-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 575-75-7 [chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Analysis of toldimfos in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]

Unraveling the Metabolic Effects of Toldimfos Sodium: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium is an aromatic phosphorus compound utilized in veterinary medicine to address metabolic disorders and nutritional deficiencies. Despite its long history of use, the precise molecular mechanism of action remains largely uncharacterized. It is hypothesized that toldimfos sodium exerts its therapeutic effects by stimulating overall cellular metabolism, rather than by simply acting as a phosphorus supplement. This in-depth technical guide outlines a comprehensive suite of in vitro studies designed to elucidate the effects of this compound on key aspects of cellular metabolism. This document provides detailed experimental protocols, data presentation frameworks, and visualizations of metabolic pathways and experimental workflows to empower researchers in the systematic investigation of this compound.

Introduction

This compound has been employed in veterinary practice for the treatment and prevention of diseases associated with metabolic stress, particularly during periods of high physiological demand such as parturition and rapid growth in young animals. The prevailing hypothesis is that its efficacy stems from a broad stimulation of metabolic processes. However, a detailed understanding of its impact on fundamental cellular energy pathways is currently lacking. This guide proposes a structured in vitro approach to investigate the influence of this compound on cellular glycolysis, mitochondrial respiration, and adenosine (B11128) triphosphate (ATP) synthesis, as well as its potential modulation of key metabolic signaling pathways.

Proposed In Vitro Studies on Cell Metabolism

To systematically investigate the effects of this compound on cellular metabolism, a series of quantitative in vitro assays are proposed. These studies are designed to be conducted using a suitable cell line, such as HepG2 (human liver carcinoma cell line) or C2C12 (mouse myoblast cell line), which are well-established models for metabolic research.

Assessment of Glycolytic Function

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. Investigating the impact of this compound on glycolysis is crucial to understanding its metabolic effects.

2.1.1. Glucose Uptake Assay

This assay will determine if this compound affects the initial step of glycolysis: the transport of glucose into the cell.

Table 1: Hypothetical Quantitative Data for Glucose Uptake Assay

| Treatment Group | This compound (µM) | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |

| Vehicle Control | 0 | 150.2 ± 12.5 | 1.0 |

| This compound | 10 | 175.8 ± 15.1 | 1.17 |

| This compound | 50 | 210.4 ± 18.9 | 1.40 |

| This compound | 100 | 255.1 ± 22.3 | 1.70 |

| Positive Control (Insulin) | 100 nM | 300.5 ± 25.0 | 2.00 |

Experimental Protocol: Glucose Uptake-Glo™ Assay

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for the desired time (e.g., 1, 6, 24 hours). Include a positive control such as insulin.

-

2-Deoxyglucose (2DG) Addition: Add 2DG, a glucose analog, to each well and incubate for 10-15 minutes.

-

Assay Termination and Lysis: Add Stop Buffer to halt 2DG uptake and lyse the cells.

-

Neutralization and Detection: Add Neutralization Buffer followed by the 2DG6P Detection Reagent.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of 2-deoxyglucose-6-phosphate (2DG6P) produced, which reflects the glucose uptake rate.[1]

2.1.2. Lactate (B86563) Production Assay

This assay measures the end-product of anaerobic glycolysis, providing an indication of the overall glycolytic flux.

Table 2: Hypothetical Quantitative Data for Lactate Production Assay

| Treatment Group | This compound (µM) | Lactate Concentration (mM) | Fold Change vs. Control |

| Vehicle Control | 0 | 2.5 ± 0.3 | 1.0 |

| This compound | 10 | 2.9 ± 0.4 | 1.16 |

| This compound | 50 | 3.8 ± 0.5 | 1.52 |

| This compound | 100 | 4.5 ± 0.6 | 1.80 |

Experimental Protocol: Lactate Assay Kit

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the glucose uptake assay.

-

Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

-

Reaction Setup: In a 96-well plate, add the collected supernatant to a reaction mixture containing lactate dehydrogenase and a specific dye.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 565 nm). The absorbance is directly proportional to the lactate concentration.[2][3][4]

Assessment of Mitochondrial Respiration

Mitochondrial respiration, or oxidative phosphorylation, is the primary source of ATP in most cells. The Seahorse XF Analyzer allows for the real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial function.[5][6][7][8][9][10]

Table 3: Hypothetical Quantitative Data for Mitochondrial Respiration (OCR)

| Parameter | Vehicle Control (pmol/min) | This compound (50 µM) (pmol/min) | Fold Change |

| Basal Respiration | 100 ± 8 | 130 ± 11 | 1.30 |

| ATP Production | 75 ± 6 | 98 ± 9 | 1.31 |

| Maximal Respiration | 200 ± 15 | 250 ± 20 | 1.25 |

| Spare Respiratory Capacity | 100 ± 10 | 120 ± 12 | 1.20 |

Experimental Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

This compound Treatment: Treat cells with this compound for the desired duration.

-

Assay Medium: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR. Subsequently, inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6][10]

Quantification of Cellular ATP Levels

Directly measuring the total cellular ATP content provides a crucial readout of the overall energetic state of the cell.

Table 4: Hypothetical Quantitative Data for Cellular ATP Levels

| Treatment Group | This compound (µM) | ATP Concentration (µM) | Fold Change vs. Control |

| Vehicle Control | 0 | 5.2 ± 0.4 | 1.0 |

| This compound | 10 | 6.1 ± 0.5 | 1.17 |

| This compound | 50 | 7.8 ± 0.6 | 1.50 |

| This compound | 100 | 9.1 ± 0.8 | 1.75 |

Experimental Protocol: ATP Bioluminescence Assay

-

Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

-

Cell Lysis: Lyse the cells to release the intracellular ATP.

-

Luciferase Reaction: Add a reagent containing luciferase and its substrate, luciferin, to the cell lysate.

-

Luminescence Measurement: Measure the resulting bioluminescence. The light output is directly proportional to the ATP concentration.[11][12][13][14][15]

Investigation of Metabolic Signaling Pathways

To explore the molecular mechanisms by which this compound may influence cell metabolism, the activation of key regulatory signaling pathways will be assessed using Western blotting.[16][17][18][19][20]

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and anabolic metabolism.[21][22][23][24][25]

AMPK Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated in response to low cellular energy levels, promoting catabolic processes to restore ATP levels.[26][27][28][29][30]

Table 5: Hypothetical Quantitative Data for Western Blot Analysis

| Target Protein | Vehicle Control (Relative Density) | This compound (50 µM) (Relative Density) | Fold Change |

| p-Akt (Ser473) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.80 |

| Total Akt | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.00 |

| p-mTOR (Ser2448) | 1.0 ± 0.1 | 1.6 ± 0.2 | 1.60 |

| Total mTOR | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.00 |

| p-AMPK (Thr172) | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.60 |

| Total AMPK | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.00 |

Experimental Protocol: Western Blotting

-

Protein Extraction: Following treatment with this compound, lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., Akt, mTOR, AMPK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.[16][17][18][19][20]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed experimental workflow for investigating the in vitro metabolic effects of this compound.

References

- 1. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]

- 2. protocols.io [protocols.io]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tabaslab.com [tabaslab.com]

- 8. researchgate.net [researchgate.net]

- 9. biotech.cornell.edu [biotech.cornell.edu]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. raybiotech.com [raybiotech.com]

- 13. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 14. biocompare.com [biocompare.com]

- 15. biotium.com [biotium.com]

- 16. benchchem.com [benchchem.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 19. CST | Cell Signaling Technology [cellsignal.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. researchgate.net [researchgate.net]

- 25. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 26. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. bosterbio.com [bosterbio.com]

- 29. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 30. raybiotech.com [raybiotech.com]

The Discovery, Development, and Scientific Profile of Toldimfos Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium, an aromatic phosphorus compound, has a long history of use in veterinary medicine as a metabolic stimulant and a source of phosphorus. This technical guide provides an in-depth overview of the discovery, history, and development of toldimfos sodium. It details the chemical synthesis, including the historical context of its initial patent, and presents available pharmacokinetic and clinical data in key animal species. The guide also explores the current understanding of its mechanism of action, which, while not fully elucidated, is believed to involve the general stimulation of metabolic processes. Quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are described. Visualizations of the synthesis workflow, a proposed mechanism of action, and an experimental workflow for clinical evaluation are provided using Graphviz diagrams to facilitate a deeper understanding of this veterinary drug.

Introduction and Historical Overview

This compound, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an organophosphorus compound that has been used in medicine since the 1920s. Initially developed by Hoechst AG, it was used in human medicine to treat conditions of physical weakness, chronic stress, and depression. While its use in humans has since been discontinued, this compound has become a significant therapeutic agent in veterinary medicine. It is indicated for the treatment and prevention of diseases related to parturition and the peri-partum period, developmental and nutritional disorders in young animals, and disorders of bone growth, tetany, or paresis caused by imbalances in calcium, magnesium, and phosphorus metabolism.

The drug is used in a variety of food-producing and companion animals, including horses, cattle, sheep, pigs, goats, and dogs, and is typically administered via intravenous, intramuscular, or subcutaneous injection. Its enduring presence in the veterinary pharmacopeia is attributed to its high water solubility, rapid excretion, and lack of accumulation in tissues.

Chemical Synthesis

The foundational synthesis of this compound was first described in a German patent, DE397813, granted to Benda and Schmidt of Cassella & Co. in 1924. The patent outlines a method for producing organic phosphorus compounds, including the precursor to toldimfos.

A general representation of the synthesis involves a multi-step chemical process. It begins with the preparation of 4-dimethylamino-2-methylphenyl phosphinic acid. This intermediate is typically synthesized by reacting N,N-dimethyl-m-toluidine with phosphorus trichloride. The resulting phosphinic acid is then neutralized with sodium hydroxide (B78521) to form the sodium salt, this compound.

A simplified, modern laboratory-scale synthesis can be described as follows:

-

Dissolving 4-dimethylamine-2-methylphenylphosphonic acid in water.

-

Gradual addition of sodium hydroxide until the solution reaches a neutral pH.

-

Evaporation of the solvent to yield the solid sodium salt.

Optimization of this process for yield and purity can be achieved through techniques such as crystallization or chromatography.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. It is generally accepted that its therapeutic effects are not solely due to the substitution of deficient phosphorus. Instead, it is believed to act as a general metabolic stimulant.

This compound provides a source of organically combined phosphorus. In the body, it is thought that the phosphorus supplied by this compound is oxidized to phosphate (B84403), the form in which phosphorus exerts its metabolic effects. Organic phosphates are integral to numerous cellular processes, including energy transfer (as part of ATP), cell membrane structure, and various metabolic pathways.

A study on the treatment of post-parturient hemoglobinuria (PPH) in buffalo found that this compound led to a significant improvement in serum phosphorus levels.[1] The study also observed improvements in the activities of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and glucose 6-phosphate dehydrogenase (G6PD), suggesting a role in mitigating oxidative stress.[1] The restoration of normal phosphorus levels is crucial for maintaining the integrity of red blood cells and preventing hemolysis, a key feature of PPH.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several animal species, with the most detailed data available for cattle. The drug is characterized by rapid absorption and elimination.

| Parameter | Cattle (Calves) | Cattle (Dairy Cows) |

| Dose | 10 mg/kg bw (IM) | 10 mg/kg bw (IM) |

| Time to Peak Concentration (Tmax) | 10-20 minutes | 10-20 minutes |

| Mean Half-life (t1/2) | 1.07 hours | 1.15 hours |

| Mean Residence Time (MRT) | 3.6 hours | 3.1 hours |

Data from a non-radiolabeled study.

A GLP-compliant radiolabeled study in adult bovines provided further insights:

| Parameter | Adult Bovines |

| Dose | 20 mg/kg bw (IM) of 14C-toldimfos |

| Peak Serum Concentration | 52 to 61 µg equivalents/ml at 10 minutes |

| Serum Half-life (t1/2) | 0.7 to 0.95 hours |

| Mean Residence Time (MRT) | 1.1 to 1.4 hours |

| Total Clearance from Serum | 0.2 to 0.27 l/hour |

| Volume of Distribution | 0.27 to 0.34 l/kg |

The primary route of excretion is through the urine, with the parent compound being the major fraction found. Repeated dosing has not been shown to lead to bioaccumulation.

Key Experimental Protocols

Quantification of this compound in Biological Matrices (LC-MS/MS)

A sensitive and specific method for the detection and quantification of this compound residues in porcine muscle and bovine milk has been developed using liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS).[2][3][4][5]

-

Sample Preparation:

-

A homogenized sample (e.g., 5g of muscle or milk) is placed in a 50 mL centrifuge tube.

-

The sample is spiked with a standard solution of this compound dissolved in methanol (B129727) and left for 10 minutes.

-

10 mM ammonium (B1175870) formate (B1220265) in acetonitrile (B52724) (20 mL) is added, and the mixture is vortexed for 5 minutes.

-

The mixture is centrifuged at 3,500 rpm for 15 minutes at 4°C.

-

The supernatant is transferred to a new tube, and n-hexane (20 mL) is added for purification.

-

The mixture is vortexed for 5 minutes and centrifuged at 3,500 rpm for 15 minutes at 4°C.

-

The resulting supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial.[2]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: A C18 column (e.g., Phenomenex Luna C18, 2.1 x 100 mm, 3.5 µm) is used. The mobile phase consists of a gradient of 10 mM ammonium formate in ultrapure water and acetonitrile.[2]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation.[2]

-

Linearity: The method has shown good linearity over a concentration range of 0.005-0.03 mg/kg.[2]

-

Clinical Trial in Buffalo with Post-Parturient Hemoglobinuria (PPH)

A randomized clinical trial was conducted to compare the efficacy of this compound with sodium acid phosphate for the treatment of PPH in buffalo.[1]

-

Study Animals: Sixty-eight buffalo diagnosed with PPH based on clinical findings, serum biochemistry, and urinalysis were included in the study.[1]

-

Experimental Design: The animals were randomly allocated into two equal groups (n=34).[1]

-

Group I (Control): Treated with sodium acid phosphate (60 g in 300 mL of sterile water) administered intravenously, with a similar dose given subcutaneously. This was repeated after 12 hours.[1]

-

Group II (this compound): Treated with this compound at a dose of 25 cc per animal, administered intramuscularly. This was repeated after 12 hours.[1]

-

-

Data Collection and Analysis: Blood samples were collected before treatment and on day 3 post-treatment. Clinical, hematological, and biochemical parameters were evaluated.[6]

-

Key Findings: this compound showed a significant improvement in serum phosphorus levels compared to sodium acid phosphate. It also demonstrated better results in reducing AST and ALT activities and improving antioxidant enzyme levels.[1]

Conclusion

This compound has a well-established history as a veterinary therapeutic agent, with its origins tracing back to early 20th-century pharmaceutical research. While its precise molecular mechanism of action remains an area for further investigation, its role as a metabolic stimulant and a readily available source of phosphorus is supported by clinical observations and pharmacokinetic data. The development of modern analytical techniques, such as LC-MS/MS, has enabled the sensitive and specific quantification of this compound in biological matrices, which is crucial for both research and regulatory purposes. The available data from clinical trials, particularly in the context of metabolic disorders like post-parturient hemoglobinuria, suggest its continued relevance and efficacy in veterinary practice. Future research focusing on in vitro metabolic studies and molecular docking could provide a more detailed understanding of its interaction with specific cellular pathways and further solidify its scientific foundation.

References

- 1. pjlss.edu.pk [pjlss.edu.pk]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of toldimfos in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Toldimfos Sodium (CAS 575-75-7): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toldimfos (B206624) sodium, an aromatic organophosphorus compound, has been utilized in veterinary medicine for decades as a metabolic stimulant and a source of phosphorus. While its precise mechanism of action is not fully elucidated, it is understood to participate in phosphorus metabolism, ultimately being oxidized to phosphate (B84403) to exert its biological effects. This technical guide synthesizes the available research on toldimfos sodium, focusing on its applications, quantifiable biochemical effects, and established analytical protocols. The document addresses the current understanding of its metabolic influence and provides a framework for its use in a research context, while also highlighting areas where further investigation is warranted, particularly concerning its molecular and cellular mechanisms.

Introduction

This compound (Sodium (4-(dimethylamino)-2-methylphenyl)phosphinate), with the CAS number 575-75-7, is a water-soluble organophosphorus compound.[1] Historically used in human medicine, its primary application is now in veterinary practice for the treatment and prevention of metabolic disorders and nutritional deficiencies in livestock and companion animals.[2][3] It is often employed to address conditions related to phosphorus metabolism, such as post-parturient hemoglobinuria (PPH), rickets, and osteomalacia, and as a general tonic for debility and exhaustion.[3][4]

The prevailing understanding is that this compound acts as a phosphorus donor, with its effects arising from the multiple stimulations of metabolism within the body rather than simple phosphorus substitution.[2][5][6] It is believed to have immunomodulatory and antioxidant properties, potentially through the enhancement of macrophage function and modulation of cytokine production.[7]

Biochemical and Metabolic Effects

Research in veterinary species, particularly ruminants, has provided quantitative data on the biochemical effects of this compound administration. A key study compared its efficacy to sodium acid phosphate in treating post-parturient hemoglobinuria in buffaloes, demonstrating a superior effect on several biochemical parameters.

Quantitative Data from Comparative Studies

The following table summarizes the key findings from a randomized clinical trial in buffaloes with post-parturient hemoglobinuria, comparing treatment with this compound versus sodium acid phosphate.

| Parameter | Pre-treatment (Mean ± SD) | Post-treatment with this compound (Mean ± SD) | Post-treatment with Sodium Acid Phosphate (Mean ± SD) |

| Serum Phosphorus (mg/dl) | 2.1 ± 0.3 | 4.8 ± 0.5 | 3.9 ± 0.4 |

| Aspartate Aminotransferase (AST) (U/L) | 125.4 ± 10.2 | 85.2 ± 7.1 | 98.6 ± 8.5 |

| Alanine Aminotransferase (ALT) (U/L) | 60.8 ± 5.3 | 42.1 ± 3.9 | 51.3 ± 4.7 |

| Glutathione (B108866) Peroxidase (GPx) (U/ml) | 18.2 ± 2.1 | 28.5 ± 2.9 | 23.1 ± 2.5 |

| Glucose-6-Phosphate Dehydrogenase (G6PD) (U/g Hb) | 7.9 ± 0.9 | 12.4 ± 1.3* | 10.2 ± 1.1 |

*Indicates a statistically significant improvement compared to sodium acid phosphate treatment.[4]

These results suggest that this compound is more effective at restoring phosphorus levels and mitigating liver damage and oxidative stress associated with PPH in buffaloes.[4]

Mechanism of Action: Current Understanding and Hypothesized Pathways

The precise molecular mechanisms by which this compound exerts its effects remain largely uninvestigated. It is established that as an organophosphorus compound, it participates in phosphorus metabolism.[7] The compound is oxidized within the body to phosphate, which is the biologically active form essential for numerous cellular processes.[7]

Role in Cellular Energy Metabolism

Phosphorus is a fundamental component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. It is hypothesized that by providing a readily available source of organic phosphorus, this compound supports the synthesis of ATP, thereby stimulating overall cellular metabolism. This is particularly relevant in states of metabolic stress or deficiency.

Below is a diagram illustrating the central role of phosphorus in the ATP synthesis pathway.

Figure 1. Hypothesized role of this compound in ATP synthesis.

Immunomodulatory and Antioxidant Effects

Some evidence suggests that this compound possesses immunomodulatory and antioxidant properties.[7] The enhanced activity of glutathione peroxidase and glucose-6-phosphate dehydrogenase observed in the comparative study supports its role in mitigating oxidative stress.[4] The mechanism is thought to involve the enhancement of macrophage function and modulation of cytokine production, though specific signaling pathways have not been identified.[7]

Research Applications in Proteomics: An Unexplored Frontier

While some suppliers of this compound list "proteomics research" as a potential application, a thorough review of the scientific literature reveals no specific, published studies detailing its use in this field. Proteomics, the large-scale study of proteins, could potentially be employed to elucidate the molecular mechanism of this compound by analyzing changes in protein expression and post-translational modifications in response to its administration. However, at present, this remains a speculative application without established protocols or documented findings.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the analysis and veterinary application of this compound.

Analytical Method for Quantification in Biological Matrices

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of toldimfos in porcine muscle and bovine milk.

5.1.1. Sample Preparation and Extraction

-

Homogenize 5 g of porcine muscle or 5 ml of bovine milk.

-

Add 20 ml of 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile (B52724).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 10 ml of n-hexane for purification.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Discard the upper n-hexane layer.

-

Evaporate the remaining acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 ml of the mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions

-

Column: Luna C18 (or equivalent)

-

Mobile Phase A: 10 mM ammonium formate in ultrapure water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to achieve separation.

-

Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Veterinary Treatment Protocol for Post-Parturient Hemoglobinuria in Buffalo

This protocol is based on a successful clinical trial.

5.2.1. Dosage and Administration

-

Administer 25 cc of a this compound solution per animal via intramuscular (I/M) injection.

-

Repeat the injection after 12 hours.

-

Monitor clinical signs and biochemical parameters to assess recovery.

The following diagram outlines the experimental workflow for evaluating the therapeutic efficacy of this compound in a clinical setting.

Figure 2. Workflow for a comparative clinical trial of this compound.

Conclusion and Future Directions

This compound is an effective therapeutic agent in veterinary medicine for managing metabolic disorders related to phosphorus deficiency. Its superiority over inorganic phosphorus sources in clinical settings highlights its potential as a potent metabolic stimulant. However, there is a significant gap in the understanding of its molecular mechanisms of action. Future research should focus on:

-

In vitro studies: Utilizing cell culture models to investigate the direct effects of this compound on cellular metabolism, protein expression, and signaling pathways.

-

Proteomics and Metabolomics: Employing these technologies to identify specific proteins, metabolites, and pathways that are modulated by this compound administration. This would provide a more comprehensive understanding of its "multiple stimulation of metabolism."

-

Elucidation of Immunomodulatory Pathways: Investigating the specific signaling cascades (e.g., NF-κB, MAPK pathways) involved in its purported immunomodulatory effects.

A deeper understanding of the molecular pharmacology of this compound will not only optimize its current veterinary applications but also potentially uncover new therapeutic uses.

References

- 1. Buy this compound | 575-75-7 [smolecule.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. pjlss.edu.pk [pjlss.edu.pk]

- 5. ema.europa.eu [ema.europa.eu]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. This compound | Research Compound Supplier [benchchem.com]

The Intricate Dance of Organophosphorus Compounds and Animal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus (OP) compounds, a diverse class of chemicals encompassing insecticides, nerve agents, and industrial chemicals, exert profound effects on animal metabolism. Their primary mechanism of toxicity, the inhibition of acetylcholinesterase (AChE), is well-documented, leading to a cascade of neurological and physiological disruptions. However, the metabolic fate of these compounds within the animal body is a complex interplay of bioactivation and detoxification pathways, influencing their potency and duration of action. This technical guide provides an in-depth exploration of the role of organophosphorus compounds in animal metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support research and development in toxicology and pharmacology.

Core Mechanisms of Action and Metabolic Transformation

The biological activity of organophosphorus compounds is intrinsically linked to their metabolic conversion. Many OPs are administered in a relatively inactive form (pro-toxicants) and require metabolic activation to exert their toxic effects, primarily through the inhibition of AChE.[1][2] Conversely, the animal body possesses a suite of enzymes capable of detoxifying these compounds, mitigating their harmful potential.

Bioactivation: The Role of Cytochrome P450 Monooxygenases

The bioactivation of many phosphorothioate (B77711) OPs (containing a P=S bond) to their highly toxic oxon (P=O) analogs is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver.[3][4] This oxidative desulfuration is a critical step in the toxication process, as the oxon forms are significantly more potent inhibitors of AChE.[4] Key CYP isozymes involved in this process include CYP2B6 and CYP2C19.[3][5]

Detoxification: A Multi-Enzymatic Defense

Animals have evolved several enzymatic pathways to detoxify organophosphorus compounds and their active metabolites. These include:

-

A-Esterases (Phosphotriesterases): This group of enzymes, including paraoxonase-1 (PON1), can hydrolyze the ester bonds in OPs, rendering them inactive.[6][7] High A-esterase activity in mammals is a major reason for their lower susceptibility to some OPs compared to insects and birds.[6]

-

Carboxylesterases (B-Esterases): These enzymes can stoichiometrically bind to and detoxify OPs, acting as sacrificial targets.[7]

-

Glutathione (B108866) S-Transferases (GSTs): This enzyme family facilitates the conjugation of glutathione to OPs, leading to their excretion.[4]

-

Cytochrome P450-mediated Dearylation: In addition to activation, CYPs can also detoxify OPs by cleaving the aryl group from the phosphorus atom.[3]

The balance between bioactivation and detoxification pathways is a key determinant of the overall toxicity of an organophosphorus compound in a particular species and individual.[8]

Quantitative Insights into Organophosphate Metabolism and Toxicity

To facilitate a comparative understanding of the interactions between various OPs and key metabolic enzymes, the following tables summarize critical quantitative data from the literature.

Table 1: Cytochrome P450 Kinetic Parameters for Organophosphate Metabolism

| Organophosphate | Animal Species | P450 Isozyme | Metabolic Pathway | Km (µM) | Vmax (nmol/min/nmol P450) | Reference(s) |

| Methyl Parathion | Human | CYP2B6 | Desulfuration (Activation) | 1.25 | 9.78 | [3] |

| Methyl Parathion | Human | CYP2C19 | Desulfuration (Activation) | 1.03 | 4.67 | [3] |

| Methyl Parathion | Human | CYP1A2 | Desulfuration (Activation) | 1.96 | 5.14 | [3] |

| Methyl Parathion | Human | CYP1A2 | Dearylation (Detoxification) | 16.8 | 1.38 | [3] |

| Methyl Parathion | Human | CYP3A4 | Dearylation (Detoxification) | 104 | 5.15 | [3] |

| Diazinon | Human | CYP1A1 | Desulfuration (Activation) | 3.05 | 2.35 | [3] |

| Diazinon | Human | CYP2C19 | Desulfuration (Activation) | 7.74 | 4.14 | [3] |

| Diazinon | Human | CYP2B6 | Desulfuration (Activation) | 14.83 | 5.44 | [3] |

| Diazinon | Human | CYP2C19 | Dearylation (Detoxification) | 5.04 | 5.58 | [3] |

| Chlorpyrifos | Human | CYP2B6 | Desulfuration (Activation) | 0.81 | 12.54 | [3] |

| Parathion | Human | CYP2B6 | Desulfuration (Activation) | 0.61 | 4.827 | [5] |

| Parathion | Human | CYP2C19 | Dearylation (Detoxification) | 0.60 | 2.338 | [5] |

Table 2: Acetylcholinesterase Inhibition Kinetics for Organophosphates

| Organophosphate | Animal Species | Enzyme Source | IC50 | Ki (M⁻¹min⁻¹) | kp (min⁻¹) | Reference(s) |

| Paraoxon | Human | Recombinant AChE | - | - | - | [9][10] |

| Paraoxon | Rat | Erythrocyte Ghosts | - | - | - | [11] |

| Chlorpyrifos-oxon | Human | Recombinant AChE | - | - | - | [10] |

| Malaoxon | Multiple | - | Varies by species | Varies by species | - | [12] |

| Dichlorvos | Rat | Brain | 1.1 x 10⁻⁷ M | - | - | [13] |

| Parathion | Rat | Brain | 2.5 x 10⁻⁶ M | - | - | [13] |

| Malathion | Rat | Brain | 1.0 x 10⁻⁵ M | - | - | [13] |

Note: A comprehensive list of IC50, Ki, and kp values for 16 OPs in human and rat erythrocytes can be found in Ross et al., 2021.[11]

Table 3: In Vivo Urinary Excretion of Organophosphate Metabolites in Rats

| Organophosphate | Dose | Major Metabolites | % of Dose Excreted in Urine (Time) | Reference(s) |

| Chlorpyrifos | 10 mg/kg | 3,5,6-trichloro-2-pyridinol (TCPy), Diethyl phosphate (B84403) (DEP), Diethyl thiophosphate (DETP) | ~60% (48h) | [14] |

| Malathion | 100 mg/kg | Malathion monocarboxylic acid, Malathion dicarboxylic acid, Dimethyl phosphate (DMP) | >80% (24h) | [14] |

| Parathion | Single oral dose | p-Nitrophenol, Diethyl phosphate (DEP), Diethyl thiophosphate (DETP) | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the interaction of organophosphorus compounds with animal metabolism.

Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman method, which measures the product of AChE activity, thiocholine, through its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Tissue homogenate (e.g., brain, muscle) or erythrocyte ghosts

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (Substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain a clear supernatant.

-

Add 50 µL of sample (or buffer for blank) to each well of a 96-well plate.

-

Add 50 µL of DTNB solution to all wells.

-

To initiate the reaction, add 50 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

-

Calculate the rate of change in absorbance (ΔA/min).

-

AChE activity is calculated using the molar extinction coefficient of the product (13,600 M⁻¹cm⁻¹).

For detailed instructions and troubleshooting, refer to commercially available kits and established protocols.[9][15][16][17]

Cytochrome P450-Mediated Metabolism Assay in Liver Microsomes

This protocol outlines the procedure for determining the kinetic parameters (Km and Vmax) of OP metabolism by liver microsomes.

Materials:

-

Liver microsomes (from the species of interest)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

Organophosphorus compound stock solution

-

NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂)

-

Quenching solution (e.g., cold acetonitrile (B52724) or methanol)

-

LC-MS/MS or GC-MS for metabolite analysis

Procedure:

-

Pre-incubate liver microsomes, phosphate buffer, and the OP compound at 37°C.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate for a specific time course (e.g., 0, 5, 10, 20, 30 minutes) at 37°C with shaking.

-

Terminate the reaction by adding a cold quenching solution.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant for the parent compound and its metabolites using LC-MS/MS or GC-MS.

-

Determine the initial velocity of metabolite formation at various substrate concentrations.

-

Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software.[18][19][20][21]

For a detailed protocol on targeted metabolomics of OPs in human liver microsomes, see Croteau et al., 2023.[22][23][24]

Paraoxonase-1 (PON1) Activity Assay

This fluorometric assay measures the arylesterase activity of PON1.

Materials:

-

Serum or plasma sample

-

Assay Buffer (e.g., Tris-HCl with CaCl₂)

-

Fluorogenic substrate (e.g., a proprietary substrate from a commercial kit)

-

PON1 inhibitor (for specificity control)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Add samples and standards to the wells of a 96-well plate.

-

For specificity control, add the PON1 inhibitor to a separate set of sample wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 368/460 nm) for a set period.

-

Calculate the rate of fluorescence increase.

-

Determine PON1 activity based on a standard curve.

Commercially available kits provide detailed instructions and reagents for this assay.[5][25][26][27][28]

Visualizing the Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways affected by organophosphorus compounds.

Caption: Metabolic activation and detoxification of organophosphorus compounds.

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Caption: Organophosphate-induced activation of MAPK signaling pathways.

Beyond Acetylcholinesterase: Broader Metabolic Consequences

While AChE inhibition is the hallmark of acute OP toxicity, chronic exposure can lead to a wider range of metabolic disturbances.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain OPs can cause a delayed neurotoxicity characterized by the degeneration of long axons in the central and peripheral nervous systems, appearing weeks after exposure.[12][15][29] This is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).[12][25]

Impact on Lipid Metabolism

Recent studies have highlighted the impact of OPs on lipid metabolism.[1][6][30] Exposure has been associated with alterations in serum cholesterol and total lipid levels.[30] The proposed mechanisms involve the impairment of enzymatic pathways in lipid metabolism and the induction of oxidative stress.[1][6] Some OPs have been shown to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid homeostasis.[30]

Modulation of Signaling Pathways

Organophosphorus compounds can induce oxidative stress, leading to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[19][31][32][33][34] This can trigger downstream cellular responses such as inflammation and apoptosis.[19][31]

Conclusion

The interaction of organophosphorus compounds with animal metabolism is a multifaceted process with significant implications for toxicology, drug development, and environmental science. A thorough understanding of the enzymatic pathways involved in their bioactivation and detoxification, supported by robust quantitative data and standardized experimental protocols, is essential for predicting their toxicity, developing effective countermeasures, and designing safer alternatives. The visualization of these complex pathways provides a valuable tool for researchers to conceptualize and further investigate the intricate dance between these potent chemicals and biological systems. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of organophosphate metabolism and its consequences for animal health.

References

- 1. Toxic influence of organophosphate, carbamate, and organochlorine pesticides on cellular metabolism of lipids, proteins, and carbohydrates: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An analytical method for the rapid screening of organophosphate pesticides in human biological samples and foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxic influence of organophosphate, carbamate, and organochlorine pesticides on cellular metabolism of lipids, proteins, and carbohydrates | Semantic Scholar [semanticscholar.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]